2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid
Description
2-Methyl-1,1-dioxo-1λ⁶,2-thiazolidine-5-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a five-membered thiazolidine ring modified with a methyl group at position 2, two sulfonyl (dioxo) groups at position 1, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical properties, including enhanced stability due to sulfonyl electron-withdrawing effects and moderate polarity from the carboxylic acid group. The compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and antimicrobial agents due to its structural mimicry of natural amino acids .
Properties
IUPAC Name |
2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-6-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUFIMQTQRKPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(S1(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-87-4 | |
| Record name | 2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce sulfide derivatives .
Scientific Research Applications
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Thiazolidine Derivatives
Thiazolidine-based compounds are widely studied for their diverse biological activities and synthetic versatility. Below is a detailed comparison of 2-methyl-1,1-dioxo-1λ⁶,2-thiazolidine-5-carboxylic acid with structurally analogous derivatives.
Structural and Physicochemical Properties
Key Observations :
- The hydrochloride salt derivative (C₉H₁₇ClN₂O₄S) exhibits higher water solubility due to ionic interactions, making it preferable for in vivo applications .
- Trifluoroacetyl-containing analogs (e.g., C₆H₈F₃NO₄) show increased lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability.
Biological Activity
2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid (CAS Number: 1909319-87-4) is a compound with significant potential in biological and medicinal chemistry. Its unique thiazolidine ring structure, which incorporates both sulfur and nitrogen, contributes to its diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is CHNOS, with a molecular weight of 179.2 g/mol. Its structural characteristics include:
- Thiazolidine ring : Imparts unique chemical reactivity.
- Dioxo groups : Potential for various chemical transformations.
The biological activity of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their activity and downstream signaling.
Biological Activities
Research has suggested several biological activities associated with this compound:
Antioxidant Activity
Studies indicate that compounds similar to 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress in cells.
Antimicrobial Properties
Preliminary investigations have shown that this compound may possess antimicrobial effects against various pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
The compound has been studied for its potential to reduce inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for health:
| Study | Findings |
|---|---|
| Antioxidant Study | Demonstrated significant free radical scavenging activity in vitro. |
| Antimicrobial Research | Showed effectiveness against Staphylococcus aureus and Escherichia coli. |
| Inflammation Model | Reduced markers of inflammation in animal models when administered at therapeutic doses. |
Applications in Medicine
The potential therapeutic applications of 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid are being actively researched:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
- Nutraceuticals : Investigated for use in dietary supplements aimed at enhancing health through antioxidant and anti-inflammatory effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Methyl-1,1-dioxo-1λ⁶,2-thiazolidine-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiazolidine derivatives often involves cyclization reactions or condensation of precursors. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing 2-aminothiazol-4(5H)-one with formyl-indole carboxylic acid in acetic acid for 3–5 hours . Optimization may include:
- Catalyst selection : Sodium acetate (2.0 equiv) can enhance reaction efficiency in similar systems .
- Temperature control : Reflux conditions (~110–120°C) are critical for achieving high yields.
- Stoichiometry : A 1.1:1 molar ratio of aldehyde to thiazolone precursor minimizes side reactions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify characteristic signals, such as thiazolidine ring protons (δ 3.0–4.5 ppm) and carboxylic acid protons (broad ~δ 10–12 ppm). For related compounds, methyl groups in thiazole rings appear at δ 2.5–3.0 ppm .
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity. Monitor for by-products like unreacted precursors or oxidation impurities .
- FT-IR : Confirm the presence of sulfone (S=O stretching at ~1150–1300 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in crystallographic data, such as bond length discrepancies between studies?
Methodological Answer:
Crystallographic inconsistencies may arise from temperature-dependent packing effects or experimental resolution. For example:
- Bond length analysis : Compare data with structurally analogous compounds. In 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, C–O bonds range from 1.4155–1.4294 Å, while C–C bonds vary between 1.5176–1.5432 Å .
- Refinement protocols : Use high-resolution data (≤0.8 Å) and software like SHELXL to reduce measurement errors .
- Symmetry considerations : Account for space group variations (e.g., monoclinic vs. orthorhombic) that affect reported angles .
Advanced: What strategies are employed to analyze hydrogen-bonding networks in the crystal structure of this compound?
Methodological Answer:
Hydrogen bonding is critical for stabilizing crystal packing. Key steps include:
- Hydrogen atom localization : Use neutron diffraction or DFT-optimized positions if H-atoms are poorly resolved in X-ray data .
- Symmetry code analysis : For example, interactions like C6–H6A···O4 (2.527 Å, 170.4° angle) in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid are governed by symmetry codes (e.g., −x+1/2, y+1/2, −z+1/2) .
- Software tools : Mercury (CCDC) or CrystalExplorer can visualize and quantify interactions like O–H···O (carboxylic acid dimers) or C–H···π contacts .
Basic: What common impurities arise during synthesis, and how can they be mitigated?
Methodological Answer:
Typical impurities include:
- Unreacted precursors : Detectable via HPLC retention time shifts. For example, residual 2-aminothiazol-4(5H)-one elutes earlier than the target compound .
- Oxidation by-products : Sulfoxide or sulfone derivatives may form if oxidizing agents are not carefully controlled. Use argon/vacuum to exclude oxygen during reflux .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradients) .
Advanced: How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The methyl and sulfone groups modulate reactivity:
- Steric effects : The 2-methyl group hinders nucleophilic attack at the thiazolidine ring, favoring electrophilic substitution at the 5-carboxylic acid position .
- Electronic effects : The electron-withdrawing sulfone group (1,1-dioxo) increases the acidity of the carboxylic proton (pKa ~2.5–3.0), enhancing metal coordination or salt formation .
- Bioactivity correlations : Analogous thiazole-carboxylic acids exhibit activity as kinase inhibitors or antibacterials, guided by docking studies and QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
